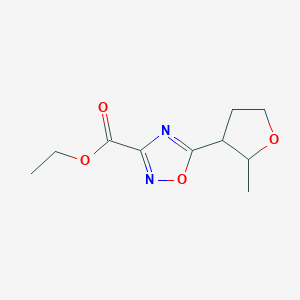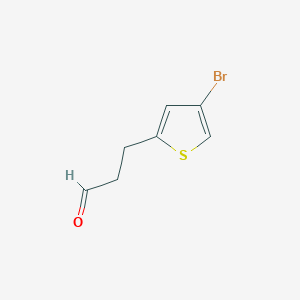
3-(4-Bromothiophen-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromothiophen-2-yl)propanal is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and an aldehyde group in the structure of this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromothiophen-2-yl)propanal typically involves the bromination of thiophene followed by formylation. One common method is the bromination of 2-thiophenecarboxaldehyde to obtain this compound. The reaction is carried out in the presence of bromine and a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
3-(4-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: 3-(4-Bromothiophen-2-yl)propanoic acid.
Reduction: 3-(4-Bromothiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Bromothiophen-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-(4-Bromothiophen-2-yl)propanal depends on its specific application. In general, the compound can interact with biological targets such as enzymes and receptors through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
類似化合物との比較
Similar Compounds
3-(4-Chlorothiophen-2-yl)propanal: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorothiophen-2-yl)propanal: Similar structure with a fluorine atom instead of bromine.
3-(4-Methylthiophen-2-yl)propanal: Similar structure with a methyl group instead of bromine.
Uniqueness
3-(4-Bromothiophen-2-yl)propanal is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s reactivity and binding affinity in various chemical and biological applications. Additionally, the bromine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .
特性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC名 |
3-(4-bromothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h3-5H,1-2H2 |
InChIキー |
WXDDMGJNASORKY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Br)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


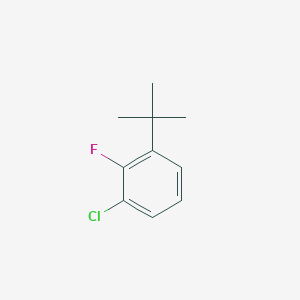
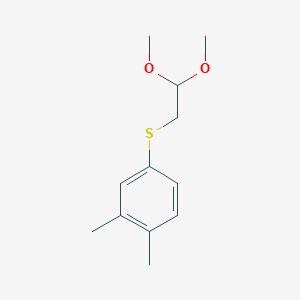
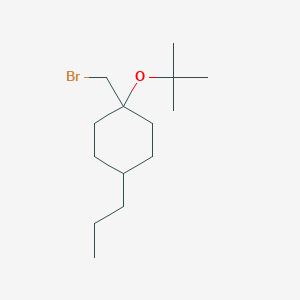
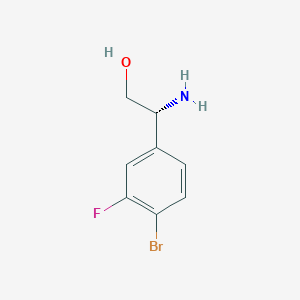
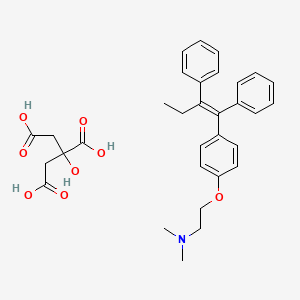



![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
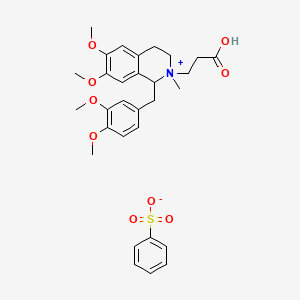
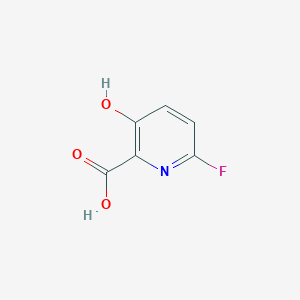
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
